N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is a complex organic compound with a unique structure that includes both benzyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide typically involves the reaction of succinic anhydride with benzylamine and 2-thienylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Succinic Anhydride with Benzylamine: This step forms N1-benzylsuccinimide.
Reaction with 2-Thienylmethylamine: The intermediate N1-benzylsuccinimide is then reacted with 2-thienylmethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-dibenzyl-N~4~-(2-fluorophenyl)methylsuccinamide
- N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)ethanediamine
Uniqueness
N~1~,N~1~-dibenzyl-N~4~-(2-thienylmethyl)succinamide is unique due to its specific combination of benzyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N',N'-dibenzyl-N-(thiophen-2-ylmethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(24-16-21-12-7-15-28-21)13-14-23(27)25(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-12,15H,13-14,16-18H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWZBPCORGCCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.